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Parsaclisib Concentration-QTc Analysis Summary

The following table consolidates the key findings from a formal cardiac safety analysis of parsaclisib

monotherapy, based on data from the CITADEL-101 phase 1/2 study [1].

Analysis Type
Dose
Groups

Key Metric
Result (LSM or
Predicted
ΔQTcF, 90% CI)

Interpretation

Central
Tendency (by
dose)

5, 10, 15,
20, 30, and

45 mg once
daily [1]

ΔQTcF
(Change from

baseline in
QTcF) [1]

Ranged from
-6.83 ms (-18.8 to

5.19) to 4.75 ms
(0.410 to 9.09) [1]

No dose-dependent effect
observed. All upper limits of

the 90% CI were below the
20 ms threshold of concern

[1].

Concentration-
QTc (C-ΔQTcF)

All dose

levels (5 to
45 mg) [1]

Predicted

ΔQTcF [1]

Between 0.365

ms (-1.75 to 2.48)
and 7.87 ms

(0.921 to 14.8) [1]

No concentration-

dependent effect. A large
QT effect was ruled out,

even at the highest dose of
45 mg [1].
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Analysis Type
Dose
Groups

Key Metric
Result (LSM or
Predicted
ΔQTcF, 90% CI)

Interpretation

Categorical
Outliers

All dose
levels [1]

Incidence of
QTcF, HR, PR,

or QRS
outliers [1]

No dose-
dependent effect

observed [1]

Further supports the
absence of a clinically

significant effect on cardiac
repolarization or conduction

[1].

Detailed Experimental Protocol

The cardiac safety analysis was conducted following International Council for Harmonisation (ICH) E14

guidelines [1].

Study Design: The data was derived from CITADEL-101 (NCT02018861), a phase 1/2, open-label,
dose-escalation study in patients with relapsed or refractory B-cell non-Hodgkin lymphoma. The

analysis included 69 patients receiving parsaclisib monotherapy [1].
ECG & PK Assessments: Time-matched triplicate 12-lead ECG and pharmacokinetic (PK) blood

samples were collected at pre-dose, 2 hours, and 4 hours post-dose on Cycle 1 Day 1 and Cycle 1
Day 15 [1]. The pre-dose measurement on Day 1 served as the baseline.

Primary Endpoint: The primary endpoint was the change from baseline in the QT interval corrected
for heart rate using Fridericia's method (ΔQTcF). Secondary endpoints included changes in HR, PR

interval, and QRS interval [1].
Analytical Methods: The analysis included three main components [1]:

Central Tendency Analysis: Evaluated the mean change (ΔQTcF) from baseline at each time
point and within each dose group.

Categorical Analysis: Identified the number of patients with outlier values for QTcF, HR, PR,
and QRS intervals.

Concentration-QTcF (C-ΔQTcF) Analysis: Established the relationship between observed
parsaclisib plasma concentrations and the corresponding ΔQTcF.

The workflow below illustrates the experimental design.
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Parsaclisib Cardiac Safety Trial Workflow

CITADEL-101 Study
(Phase 1/2, NHL Patients)

Parsaclisib Monotherapy
(5 to 45 mg, once daily)

Time-Matched Assessments

ECG Recording
(Triplicate measurements)

Blood Sample
(Plasma Concentration)

Primary Analysis:
ΔQTcF (Change from baseline)

Baseline (Pre-dose)
2 & 4 hours post-dose
(Cycle 1, Day 1 & 15)

Pharmacokinetic (PK) data
for concentration-QTc modeling

Click to download full resolution via product page

Broader Clinical Context of Parsaclisib

Parsaclisib is a potent and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor [1] [2].

Beyond the CITADEL-101 trial, its efficacy and safety have been investigated in other clinical settings:

Relapsed/Refractory Mantle Cell Lymphoma (CITADEL-205): In BTK-inhibitor-naïve patients,

parsaclisib demonstrated an objective response rate (ORR) of 66.3% and a complete response
(CR) rate of 15.2% [3].

Myelofibrosis with Suboptimal Response to Ruxolitinib: When added to a stable dose of
ruxolitinib, parsaclisib reduced spleen volume and improved symptom scores. The all-daily dosing
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regimen was more effective, with 59.5% of patients achieving a ≥10% decrease in spleen volume at

12 weeks [4] [5].
Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL): A phase 1/1b study combined

parsaclisib with standard immunochemotherapy (R-CHOP). The combination was considered safe
and resulted in an impressive complete response rate of 90.5% [6].

Safety Profile Insights

The overall safety profile of parsaclisib from these studies informs that the most common treatment-

emergent adverse events are often gastrointestinal (e.g., diarrhea, nausea) and hematological (e.g.,

neutropenia, thrombocytopenia) [3] [6] [5]. The cardiac safety data from CITADEL-101 specifically rules

out a clinically significant risk of QTc prolongation with monotherapy use [1].

How to Proceed with Comparative Analysis

The search results provide a robust dataset for parsaclisib's cardiac safety but do not contain a direct, head-

to-head concentration-QTc comparison with other PI3Kδ inhibitors like idelalisib or duvelisib.

To build a comprehensive comparison guide, you could:

Contact Regulatory Authorities: Check the official product labels for other PI3Kδ inhibitors on the
FDA or EMA websites, as thorough QT studies (TQT) are standard regulatory requirements.

Search Clinical Trial Registries: Look for publications or conference abstracts related to other PI3K
inhibitors using terms like "[Drug Name] concentration-QTc" or "[Drug Name] thorough QT study".

Leverage the Methodology: The experimental protocol from the CITADEL-101 study provides an
excellent template for a standardized comparison should data for other inhibitors become available

[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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